molecular formula C10H13N3S2 B12630645 4-Amino-5-(2-methylpropyl)thieno[2,3-d]pyrimidine-2-thiol

4-Amino-5-(2-methylpropyl)thieno[2,3-d]pyrimidine-2-thiol

Cat. No.: B12630645
M. Wt: 239.4 g/mol
InChI Key: CZFKDYRURWHJLD-UHFFFAOYSA-N
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Description

4-Amino-5-(2-methylpropyl)thieno[2,3-d]pyrimidine-2-thiol is a heterocyclic compound that belongs to the thienopyrimidine family This compound is characterized by a fused ring system containing both sulfur and nitrogen atoms, which imparts unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-(2-methylpropyl)thieno[2,3-d]pyrimidine-2-thiol typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 2-amino-3-cyano-thiophene with aryl nitriles in an acidic medium . This reaction proceeds through a series of nucleophilic additions and substitutions, ultimately forming the thienopyrimidine core.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-(2-methylpropyl)thieno[2,3-d]pyrimidine-2-thiol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: Reduction reactions can convert the thiol group to a sulfide.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, substituted thienopyrimidines, and various derivatives depending on the specific reagents and conditions used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Amino-5-(2-methylpropyl)thieno[2,3-d]pyrimidine-2-thiol involves the inhibition of key molecular targets such as vascular endothelial growth factor (VEGF) and kinase insert domain-containing receptor (KDR). These targets are crucial for angiogenesis and tumor growth. By inhibiting these pathways, the compound exerts its antiproliferative effects on cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-5-(2-methylpropyl)thieno[2,3-d]pyrimidine-2-thiol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit VEGF and KDR pathways makes it a promising candidate for further development as an anticancer agent .

Properties

Molecular Formula

C10H13N3S2

Molecular Weight

239.4 g/mol

IUPAC Name

4-amino-5-(2-methylpropyl)-3H-thieno[2,3-d]pyrimidine-2-thione

InChI

InChI=1S/C10H13N3S2/c1-5(2)3-6-4-15-9-7(6)8(11)12-10(14)13-9/h4-5H,3H2,1-2H3,(H3,11,12,13,14)

InChI Key

CZFKDYRURWHJLD-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CSC2=NC(=S)NC(=C12)N

Origin of Product

United States

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